molecular formula C43H68B2O4 B13827813 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) CAS No. 480424-87-1

9,9-Didodecylfluorene-2,7-bis(trimethylene borate)

Cat. No.: B13827813
CAS No.: 480424-87-1
M. Wt: 670.6 g/mol
InChI Key: UUBYUEHUVKVOBO-UHFFFAOYSA-N
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Description

9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is an aryl boronate ester. This compound is known for its unique structure, which includes a fluorene core substituted with dodecyl groups and boronate ester functionalities. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) typically involves the reaction of 9,9-didodecylfluorene with boronic acid derivatives. One common method is the reaction of 9,9-didodecylfluorene with bis(trimethylene borate) under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

9,9-Didodecylfluorene-2,7-bis(trimethylene borate) undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the boronate ester groups.

    Reduction: This reaction can affect the fluorene core.

    Substitution: This reaction can occur at the boronate ester groups or the fluorene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the boronate ester groups can lead to the formation of boronic acids, while substitution reactions can introduce new functional groups to the fluorene core.

Scientific Research Applications

9,9-Didodecylfluorene-2,7-bis(trimethylene borate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) involves its interaction with various molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The fluorene core provides a rigid and stable structure, contributing to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    9,9-Dioctylfluorene-2,7-bis(trimethylene borate): Similar structure but with octyl groups instead of dodecyl groups.

    9,9-Diheptylfluorene-2,7-bis(trimethylene borate): Similar structure but with heptyl groups instead of dodecyl groups.

Uniqueness

9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is unique due to its longer dodecyl chains, which can influence its solubility, melting point, and overall chemical reactivity. These properties make it particularly useful in applications where longer alkyl chains are advantageous .

Properties

CAS No.

480424-87-1

Molecular Formula

C43H68B2O4

Molecular Weight

670.6 g/mol

IUPAC Name

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-didodecylfluoren-2-yl]-1,3,2-dioxaborinane

InChI

InChI=1S/C43H68B2O4/c1-3-5-7-9-11-13-15-17-19-21-29-43(30-22-20-18-16-14-12-10-8-6-4-2)41-35-37(44-46-31-23-32-47-44)25-27-39(41)40-28-26-38(36-42(40)43)45-48-33-24-34-49-45/h25-28,35-36H,3-24,29-34H2,1-2H3

InChI Key

UUBYUEHUVKVOBO-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C4)B5OCCCO5

Origin of Product

United States

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